molecular formula C6H11N3O B1380592 3-(Azidomethyl)-3-ethyloxetane CAS No. 169564-69-6

3-(Azidomethyl)-3-ethyloxetane

Cat. No.: B1380592
CAS No.: 169564-69-6
M. Wt: 141.17 g/mol
InChI Key: FTZICNYSTJMRPO-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-3-ethyloxetane: is a chemical compound characterized by the presence of an azido group attached to a methylene bridge, which is further connected to an ethyloxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azidomethyl)-3-ethyloxetane typically involves the bromination of pentaerythritol and metriol with a mixture of hydrobromic acid, acetic acid, and sulfuric acid. This is followed by cyclization in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide, to form the oxetane ring. The final step involves the replacement of bromide substituents with azide ions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Azidomethyl)-3-ethyloxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include triphenylphosphine and diethyl azodicarboxylate.

    Cycloaddition: Copper(I) iodide is often used as a catalyst in azide-alkyne cycloaddition reactions.

Major Products:

    Triazoles: Formed from azide-alkyne cycloaddition reactions.

    Substituted Oxetanes: Formed from nucleophilic substitution reactions.

Mechanism of Action

The azido group in 3-(Azidomethyl)-3-ethyloxetane exerts its effects through nucleophilic substitution and cycloaddition reactions. The azido group can act as a nucleophile, participating in various chemical transformations. In DNA sequencing, the azido group serves as a label for Raman spectroscopy, allowing for the identification of nucleotide sequences .

Comparison with Similar Compounds

  • 3,3-Bis(azidomethyl)oxetane
  • 3-Azidomethyl-3-methyloxetane

Comparison: 3-(Azidomethyl)-3-ethyloxetane is unique due to its specific structure, which includes an ethyloxetane ring. This structural feature distinguishes it from other azidomethyl-substituted oxetanes, such as 3,3-bis(azidomethyl)oxetane and 3-azidomethyl-3-methyloxetane, which have different substituents on the oxetane ring .

Properties

IUPAC Name

3-(azidomethyl)-3-ethyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-2-6(3-8-9-7)4-10-5-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZICNYSTJMRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-(Azidomethyl)-3-ethyloxetane suitable for use in energetic materials?

A1: this compound is an attractive monomer for energetic materials due to the presence of both azide (-N3) and oxetane groups within its structure. [] The azide group is known to impart high energy content to a molecule, while the oxetane ring can undergo ring-opening polymerization to form stable, high-molecular-weight polymers. [] This combination makes it possible to synthesize energetic binders and plasticizers with desirable properties like high energy density and good mechanical properties.

Q2: How is this compound polymerized, and what are the properties of the resulting polymer?

A2: this compound (AMEO) can be polymerized via cationic ring-opening polymerization using a catalyst like boron trifluoride etherate. [] This process results in a solid energetic polymer, poly(this compound) (PAMEO). [] The polymer's structure has been confirmed through various analytical techniques, including IR and NMR spectroscopy. [] PAMEO exhibits desirable properties for energetic materials, including good thermal stability and a high energy content, making it suitable for further exploration in propellant formulations.

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